L-Homophenylalanine has been reported in Daphnia pulex, Nostoc commune, and Nostoc punctiforme with data available.
Boc-L-homophenylalanine
CAS No.: 943-73-7
Cat. No.: VC21542647
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943-73-7 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (2S)-2-amino-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | JTTHKOPSMAVJFE-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)N |
Introduction
Chemical and Physical Properties
L-Homophenylalanine, also known by its systematic name (S)-2-amino-4-phenylbutanoic acid, possesses several distinguishing chemical and physical characteristics essential for understanding its behavior in synthesis and applications.
Basic Properties
The compound exhibits the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 943-73-7 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Melting Point | >300°C |
| Boiling Point | 311.75°C (estimated) |
| Density | 1.1248 (estimated) |
| Optical Rotation | 45° (C=1, 3N HCl, 19°C) |
| pKa | 2.32±0.10 (Predicted) |
| Physical Appearance | White to off-white solid |
Table 1: Basic physical and chemical properties of L-Homophenylalanine
Solubility and Stability
L-Homophenylalanine exhibits limited solubility in water but is readily soluble in dilute aqueous acids, forming the corresponding salts. This property is particularly important for its isolation and purification processes. For storage stability, it should be kept in a dark place under inert atmosphere at room temperature to prevent degradation .
The compound also possesses significant crystallization properties that are leveraged in its purification and synthesis processes. Its tendency to spontaneously crystallize from solution under specific conditions forms the basis for innovative synthesis approaches discussed in section 3.2 .
Synthesis Methods
Various approaches have been developed for the synthesis of L-Homophenylalanine, with enzymatic methods gaining prominence due to their stereoselectivity, efficiency, and environmental advantages.
Enzymatic Synthesis Using Tyrosine Aminotransferase
A highly efficient enzymatic process for producing L-homophenylalanine involves the reaction of 2-oxo-4-phenylbutyric acid with L-glutamic acid catalyzed by tyrosine aminotransferase. This approach offers several significant advantages:
-
The genetically engineered tyrosine-aminotransferase employed has broad substrate specificity, allowing various amino acids to serve as amino donors in the reaction.
-
Glutamic acid, being less expensive than other amino acids, provides economic feasibility for large-scale preparation.
-
The reaction conditions promote L-homophenylalanine precipitation from solution, driving the conversion in favor of product formation.
-
The process achieves yields exceeding 95% with enantiomeric excess greater than 99%, eliminating the need for further purification and resolution steps .
The reaction is typically conducted in a solution containing Tris-HCl buffer (50 mM, pH 8.5), 2-oxo-4-phenylbutyric acid (10 mmole, final concentration approximately 2 M), L-glutamic acid (10 mM), and pyridoxal 5-phosphate (20 mM) at 37°C. The reaction initiates upon addition of tyrosine aminotransferase (5 units) and is monitored using HPLC .
The high substrate concentration (up to 2 M) significantly reduces production costs, representing a notable advantage of this enzymatic approach. The enantiomeric purity is confirmed through chiral column analysis, demonstrating the absence of D-antipode in the synthetic L-homophenylalanine .
Continuous In Situ Crystallization Method
A more recent advancement in L-homophenylalanine synthesis involves a continuous in situ crystallization concept coupled with enzymatic synthesis. This method utilizes α-transaminase from Megasphaera elsdenii and consists of:
-
A spontaneous reactive crystallization step of the enantiopure amino acid
-
A parallel spontaneous cyclization of the deaminated cosubstrate (α-ketoglutarate) in solution to form 2-hydroxy-5-oxoproline
After investigating batch, repetitive, and fed-batch processes, the fed-batch option proved most viable for industrial-scale production. This approach has successfully been implemented at gram scale, yielding more than 18 grams of chemically pure L-homophenylalanine and over 9 grams of 2-hydroxy-5-oxoproline .
The methodology enables effective transaminase-catalyzed reactions at preparative scale using standard fed-batch mode crystallizers, representing a significant advancement in the production technology for this important pharmaceutical intermediate .
Applications in Pharmaceutical Industry
L-Homophenylalanine has found extensive applications in pharmaceutical development, primarily serving as a critical building block for various therapeutic agents.
As Precursor for ACE Inhibitors
The most prominent application of L-homophenylalanine is in the production of angiotensin-converting enzyme (ACE) inhibitors, a class of medications widely used in the management of hypertension and congestive heart failure. Specific ACE inhibitors that incorporate the L-homophenylalanine moiety include:
These medications function by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure. The L-homophenylalanine component serves as a central pharmacophore unit in these compounds, contributing significantly to their therapeutic efficacy .
Other Pharmaceutical Applications
Beyond ACE inhibitors, L-homophenylalanine serves as an important chiral intermediate in the synthesis of various other pharmaceutical agents:
The compound is particularly valuable in the production of NEP inhibitors, which complement the effects of ACE inhibitors when used simultaneously. This combination therapy enhances outcomes in managing hypertension and congestive heart failure .
Additionally, L-homophenylalanine has demonstrated potential as an anti-tumor reagent, although this application remains under investigation .
Recent Developments in Production Technology
Recent research has focused on improving the efficiency and scalability of L-homophenylalanine production methods. The development of continuous in situ crystallization approaches represents a significant advancement in this field, offering several advantages over traditional batch processes:
-
Enhanced reaction productivity through spontaneous product crystallization
-
Improved process economics through cosubstrate cyclization
-
Scalability to gram and potentially kilogram production levels
These advancements address key challenges in the industrial production of L-homophenylalanine, particularly those related to reaction equilibrium limitations and product recovery. By leveraging the compound's natural crystallization properties, these methods shift reaction equilibria toward product formation while simultaneously facilitating product isolation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume